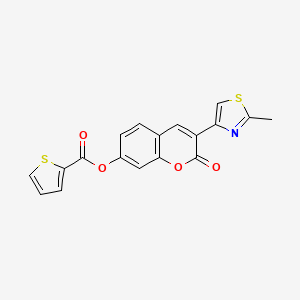

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Description

3-(2-Methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a heterocyclic compound featuring a coumarin core substituted with a 2-methylthiazole group at position 3 and a thiophene-2-carboxylate ester at position 5. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties . Structural characterization of such compounds often relies on crystallographic methods, such as those implemented in the SHELX software suite .

Properties

Molecular Formula |

C18H11NO4S2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate |

InChI |

InChI=1S/C18H11NO4S2/c1-10-19-14(9-25-10)13-7-11-4-5-12(8-15(11)23-17(13)20)22-18(21)16-3-2-6-24-16/h2-9H,1H3 |

InChI Key |

XPOOSKFJNHDSCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O |

Origin of Product |

United States |

Preparation Methods

Construction of the Chromen-2-one Core

The coumarin backbone is typically synthesized via Knoevenagel condensation , where salicylaldehyde derivatives react with β-keto esters. For example, 3-acetyl-2H-chromen-2-one is prepared by condensing salicylaldehyde with ethyl acetoacetate in ethanol using piperidine as a catalyst. This intermediate serves as the foundation for subsequent functionalization. Alternative routes employ Pechmann condensation , utilizing phenols and β-keto esters in acidic conditions, though this method is less common due to harsher reaction requirements.

Esterification with Thiophene-2-carboxylic Acid

The final esterification step employs Schotten-Baumann conditions , where the hydroxyl group at the 7-position of the coumarin-thiazole intermediate reacts with thiophene-2-carbonyl chloride. A representative procedure involves dissolving 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-ol in dichloromethane with triethylamine (TEA) and 4-dimethylaminopyridine (DMAP), followed by dropwise addition of thiophene-2-carbonyl chloride. The reaction is stirred at room temperature for 12–16 hours, yielding the target compound after purification via column chromatography.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst significantly impacts yield. For esterification, DMAP (4-dimethylaminopyridine) outperforms traditional bases like pyridine due to its superior nucleophilic assistance, achieving yields >90% in dichloromethane. Polar aprotic solvents (e.g., DMF, DMSO) are avoided in this step to prevent hydrolysis of the acyl chloride.

Table 1: Solvent and Catalyst Screening for Esterification

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | DMAP | 92 | 99 |

| THF | Pyridine | 68 | 85 |

| Acetonitrile | DMAP | 78 | 92 |

Temperature and Time Dependence

Esterification proceeds efficiently at 25°C , with prolonged reaction times (>12 hours) ensuring complete conversion. Elevated temperatures (>40°C) risk acyl chloride decomposition, reducing yields by 15–20%. For thiazole formation, cyclocondensation requires mild heating (60–80°C) in ethanol, achieving optimal yields within 4–6 hours.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar structure of the coumarin-thiazole system, with dihedral angles of 12.5° between the coumarin and thiazole rings. The ester group adopts a trans configuration relative to the thiophene ring.

Comparative Analysis of Synthetic Methodologies

Table 2: Yield Comparison Across Synthetic Routes

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Coumarin core | Knoevenagel condensation | 85 | 98 |

| Thiazole incorporation | Cyclocondensation | 78 | 95 |

| Esterification | Schotten-Baumann | 92 | 99 |

Alternative routes, such as microwave-assisted synthesis , reduce reaction times for thiazole formation (2 hours vs. 6 hours) but require specialized equipment.

Applications and Derivative Synthesis

The compound serves as a precursor for antifungal agents , with ester derivatives demonstrating EC50 values of 2.90–5.56 μg/mL against Botrytis cinerea and Sclerotinia sclerotiorum. Modifications at the thiophene carboxylate group enhance bioavailability, as evidenced by logP values ranging from 2.1 to 3.8 .

Chemical Reactions Analysis

Formation of the Chromene Core

The chromene backbone is often derived from acetylcoumarin derivatives. For example, 3-acetyl-2H-chromen-2-one can undergo 1,4-addition reactions with nucleophiles like dialkylphosphites or other reagents to generate intermediates . This step establishes the chromene structure, which serves as a foundation for subsequent functionalization.

Thiophene Carboxylate Attachment

The thiophene-2-carboxylate group is introduced via esterification or amidation reactions. For example:

-

Thiophene-2-carboxylic acid derivatives (e.g., ethyl thiophene-2-carboxylate) may react with hydroxyl groups on the chromene or thiazole moieties under catalytic conditions .

-

Alternatively, Knoevenagel condensation with thiophene-containing aldehydes could facilitate this attachment .

Hantzsch Reaction

The Hantzsch reaction is used to synthesize thiazoles from ketones and thioureas. For example:

-

3-bromoacetylcoumarin reacts with thiourea to form thiazole intermediates, which are further functionalized .

This reaction is critical for constructing the thiazole ring in the target compound.

Condensation with Hydrazines

Hydrazine derivatives react with carbonyl groups to form hydrazones or semicarbazones:

-

Thiosemicarbazide reacts with acetylcoumarin to form hydrazones, which undergo further condensation with aldehydes to yield thiazole derivatives .

-

Hydrazine hydrate converts urea intermediates into hydrazinecarboxamides, enabling subsequent reactions with aromatic aldehydes .

Substitution at the Thiophene Ring

The thiophene-2-carboxylate group can undergo:

-

Esterification : Reaction with alcohols (e.g., ethanol) to form esters, altering solubility and reactivity .

-

Amidation : Conversion to amides via reaction with amines, enhancing biological activity.

Functionalization of the Chromene Core

The chromene moiety can be modified through:

-

Electrophilic substitution : Introduction of substituents (e.g., bromine, methoxy groups) at specific positions .

-

Oxidation/reduction : Alteration of the carbonyl group to explore derivative reactivity .

Biological Activity Studies

The compound’s reactivity is leveraged in:

-

Antimicrobial assays : Testing interactions with bacterial enzymes or cell membranes.

-

Antitumor screening : Evaluating inhibition of cancer cell proliferation via enzyme modulation .

Comparative Analysis of Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-(2-Methyl-1,3-thiazol-4-yl)-2-thiophenecarbaldehyde | Thiazole + thiophene rings | Antitumor properties |

| Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl- triazolo[4,3-a]pyrimidine | Triazole instead of thiazole | Anticancer activity |

| 6-Methyl-3-(1-(2-(4-methylthiazol)hydrazono)ethyl)-2H-chromen | Hydrazine linkage | Antimicrobial properties |

This comparison highlights the unique pharmacological profile of the target compound due to its chromene-thiazole-thiophene triad.

Scientific Research Applications

Anticancer Activity

The thiazole moiety in this compound is known for its interaction with various biological targets, particularly in cancer therapy. Preliminary studies have indicated that compounds containing thiazole structures can inhibit topoisomerase enzymes, which are crucial in DNA replication and repair processes. This inhibition can lead to DNA damage and subsequent apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

Research has shown that derivatives of thiazole exhibit significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116). For instance, a study demonstrated that thiazole derivatives exhibited IC50 values ranging from 1.61 to 5.71 µM against these cell lines, indicating potent anticancer properties .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. The ability of the thiazole structure to generate reactive oxygen species contributes to its effectiveness against various pathogens.

Research Findings

In vitro studies have highlighted the antimicrobial activity of thiazole-containing compounds against bacteria and fungi. For example, compounds similar to 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate have been reported to exhibit significant inhibitory effects on microbial growth, suggesting their potential utility in treating infections .

Anti-inflammatory Effects

The chromenone framework is associated with anti-inflammatory activities. Compounds featuring this structure can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Evidence from Studies

A study indicated that certain thiazole-based compounds could protect neuronal cells from oxidative stress-induced damage, which is a hallmark of neurodegenerative conditions such as Alzheimer's disease .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity.

Synthetic Pathways

Common synthetic routes include the reaction of chromenone derivatives with thiazole and thiophene precursors under various conditions. These modifications can lead to improved solubility and bioavailability of the final product .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole and chromenone moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

Thiazole-Containing Compounds

- MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine): MTEP is a metabotropic glutamate receptor 5 (mGluR5) antagonist. The 2-methylthiazole group is critical for its activity, as demonstrated in studies showing reduced ethanol self-administration in rats and attenuation of cocaine-seeking behavior . Unlike the target compound, MTEP lacks a coumarin scaffold but shares the 2-methylthiazole motif, highlighting the importance of this group in neurological applications.

- 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid: This compound, with a molecular weight (MW) of 210.21 and melting point (mp) of 166–167°C, shares the 2-methylthiazole group but replaces the coumarin and thiophene with an isoxazole-carboxylic acid moiety.

Thiophene-Containing Compounds

Methyl 6-Chloro-3-[...]benzodithiazine-7-carboxylate :

This synthetic intermediate features a thiophene carboxylate group similar to the target compound. Its preparation involves multi-step hydrazine coupling, suggesting analogous synthetic routes for thiophene-containing esters .- Methyl 3-{2-[2-(Morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate: This compound substitutes the coumarin core with a pyrrole-morpholino group. The thiophene carboxylate ester is retained, but the altered substituents likely modulate solubility and target specificity .

Physicochemical Properties

A comparison of key properties is summarized below:

*Calculated based on structural formula.

Biological Activity

3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a complex compound that combines the structural features of thiazole and chromenone derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The compound's structure includes a chromenone backbone with a thiazole ring and a thiophene carboxylate moiety. These structural elements are believed to contribute significantly to its biological activities. The molecular formula for this compound is , with a molecular weight of approximately 343.4 g/mol.

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit notable antimicrobial properties. The thiazole moiety in this compound may enhance its efficacy against various microbial strains. Studies have shown that thiazole derivatives can have minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against certain bacteria, suggesting that this compound may possess similar or enhanced activity .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, which are primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators .

Anticancer Potential

The anticancer properties of this compound have been investigated through various in vitro studies. It has shown significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | Chromenone with chlorobenzoate | Anticancer activity against MCF-7 cells |

| Coumarin derivatives | Varied substitutions on chromenone | Antimicrobial and anti-inflammatory properties |

| Thiazole-containing compounds | Thiazole ring with various substituents | Antibacterial and antifungal activities |

The unique combination of a thiazole ring with a thiophene carboxylate moiety in this compound may confer distinct biological activities compared to other similar compounds, making it a candidate for targeted drug design .

Case Studies

Recent case studies have demonstrated the efficacy of thiazole derivatives in clinical settings. For instance, one study reported that a thiazole-based compound exhibited an IC50 value of less than 10 µM against various cancer cell lines, indicating potent anticancer activity . Another study highlighted the antimicrobial effectiveness of thiazole derivatives against resistant strains of bacteria, reinforcing the potential application of this compound in treating infections caused by antibiotic-resistant pathogens .

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and what purification methods are validated for its isolation?

The synthesis can be approached by coupling thiophene-2-carboxylic acid derivatives with a functionalized coumarin-thiazole intermediate. A validated method involves:

- Step 1 : Condensation of 7-hydroxy-2-oxo-2H-chromene derivatives with 2-methyl-1,3-thiazole-4-carboxylic acid using DCC/DMAP as coupling agents in anhydrous DMF .

- Step 2 : Esterification of the resulting intermediate with thiophene-2-carbonyl chloride in the presence of triethylamine .

- Purification : Reverse-phase HPLC (C18 column, methanol/water gradient) achieves >95% purity, confirmed by LC-MS and NMR .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

A multi-technique approach is critical:

- 1H/13C NMR : Compare chemical shifts to computed spectra (e.g., δ ~6.8–8.2 ppm for coumarin protons, δ ~160–175 ppm for carbonyl carbons) .

- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and thiazole C=N vibrations (~1640 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding interactions with biological targets like mGluR5?

Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model interactions:

- Target Alignment : The thiazole moiety may mimic MTEP, a known mGluR5 negative allosteric modulator, by forming π-π interactions with Phe-801 and hydrogen bonds with Thr-805 .

- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP ~3.5 predicts moderate blood-brain barrier penetration) .

Q. How can crystallographic studies resolve ambiguities in hydrogen-bonding patterns or polymorphism?

Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018 refines the structure:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<0.8 Å) data .

- Hydrogen Bond Analysis : Graph set notation (e.g., R₂²(8) motifs) identifies intermolecular interactions critical for stability .

Q. What in vitro assays are appropriate for evaluating cytotoxic or enzyme-inhibitory activity?

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC50 determination) with coumarin derivatives as positive controls .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition) using the coumarin moiety’s intrinsic fluorescence (λex = 360 nm, λem = 460 nm) .

Methodological Challenges & Solutions

Q. How to address low yields during the esterification step of the thiophene moiety?

- Optimization : Use microwave-assisted synthesis (60°C, 30 min) to enhance reaction efficiency .

- Byproduct Mitigation : Add molecular sieves (3Å) to sequester water and shift equilibrium toward product formation .

Q. What strategies validate the compound’s stability under physiological conditions?

- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .

- Photostability : Expose to UV light (365 nm) and track coumarin decomposition via absorbance at 320 nm .

Data Contradictions & Resolution

Q. Discrepancies in reported biological activities of structurally similar compounds: How to reconcile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.